molecular formula C7H5BrF2Mg B1609257 2,4-Difluorobenzylmagnesium bromide CAS No. 546122-71-8

2,4-Difluorobenzylmagnesium bromide

Cat. No.: B1609257
CAS No.: 546122-71-8
M. Wt: 231.32 g/mol
InChI Key: KHKZBHQZRCTDOD-UHFFFAOYSA-M
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Description

2,4-Difluorobenzylmagnesium bromide is an organometallic compound with the molecular formula C7H5BrF2Mg. It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromine atom and a 2,4-difluorobenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Difluorobenzylmagnesium bromide is typically prepared by the reaction of 2,4-difluorobenzyl bromide with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and cooling systems to control the exothermic nature of the reaction. The purity of the final product is ensured through careful control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluorobenzylmagnesium bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: It can participate in halogen-metal exchange reactions.

    Coupling Reactions: It is used in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of diethyl ether or THF.

    Halogenated Compounds: Undergoes halogen-metal exchange with compounds like bromobenzene.

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Major Products

    Alcohols: Formed from reactions with carbonyl compounds.

    Substituted Aromatics: Result from halogen-metal exchange and coupling reactions.

Scientific Research Applications

2,4-Difluorobenzylmagnesium bromide is utilized in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis for forming carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Involved in the development of pharmaceutical intermediates.

    Industry: Used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-difluorobenzylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles such as carbonyl compounds. This reactivity is harnessed in various synthetic transformations to form new carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: Another Grignard reagent with a phenyl group instead of a 2,4-difluorobenzyl group.

    2,4-Difluorophenylmagnesium Bromide: Similar structure but lacks the methylene group.

    Benzylmagnesium Bromide: Contains a benzyl group without fluorine substituents.

Uniqueness

2,4-Difluorobenzylmagnesium bromide is unique due to the presence of fluorine atoms, which can influence the reactivity and selectivity of the compound in synthetic applications. The fluorine atoms can also affect the electronic properties of the resulting products, making this compound valuable in the synthesis of fluorinated organic molecules.

Properties

IUPAC Name

magnesium;2,4-difluoro-1-methanidylbenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2.BrH.Mg/c1-5-2-3-6(8)4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKZBHQZRCTDOD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=C(C=C(C=C1)F)F.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2Mg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381170
Record name Magnesium bromide (2,4-difluorophenyl)methanide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

546122-71-8
Record name Magnesium bromide (2,4-difluorophenyl)methanide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Difluorobenzylmagnesium bromide
Reactant of Route 2
2,4-Difluorobenzylmagnesium bromide
Reactant of Route 3
2,4-Difluorobenzylmagnesium bromide
Reactant of Route 4
2,4-Difluorobenzylmagnesium bromide
Reactant of Route 5
2,4-Difluorobenzylmagnesium bromide
Reactant of Route 6
2,4-Difluorobenzylmagnesium bromide

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